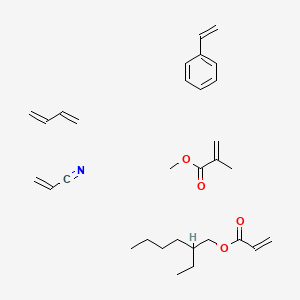

Buta-1,3-diene;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene

Description

2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenenitrile is a complex polymer known for its versatile applications in various industries. This compound is a copolymer, meaning it is composed of multiple monomers, each contributing unique properties to the final material. The combination of these monomers results in a polymer with enhanced mechanical, thermal, and chemical properties, making it suitable for a wide range of applications.

Properties

CAS No. |

41585-11-9 |

|---|---|

Molecular Formula |

C31H45NO4 |

Molecular Weight |

495.7 g/mol |

IUPAC Name |

buta-1,3-diene;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene |

InChI |

InChI=1S/C11H20O2.C8H8.C5H8O2.C4H6.C3H3N/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4-2;1-2-3-4/h6,10H,3-5,7-9H2,1-2H3;2-7H,1H2;1H2,2-3H3;3-4H,1-2H2;2H,1H2 |

InChI Key |

SWAVLYPJCFZYKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)OC.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |

Related CAS |

41585-11-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves the copolymerization of 2-Propenoic acid, 2-methyl-, methyl ester, 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate, and 2-propenenitrile. The process typically employs free radical polymerization, a method that uses free radicals to initiate the polymerization of monomers.

Initiation: The process begins with the generation of free radicals, often through the decomposition of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.

Propagation: The free radicals react with the monomers, forming a growing polymer chain. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired molecular weight and polymer composition.

Termination: The polymerization process is terminated by combining two free radicals, resulting in a stable polymer chain.

Industrial Production Methods

In industrial settings, the polymerization process is carried out in large reactors, often using emulsion or solution polymerization techniques. Emulsion polymerization involves dispersing the monomers in water with the help of surfactants, while solution polymerization uses organic solvents. These methods allow for better control over the polymerization process and the properties of the final product.

Chemical Reactions Analysis

Types of Reactions

The polymer can undergo various chemical reactions, including:

Oxidation: Exposure to oxidizing agents can lead to the formation of carbonyl and hydroxyl groups on the polymer chain.

Reduction: Reducing agents can break down certain functional groups, altering the polymer’s properties.

Substitution: Functional groups on the polymer chain can be substituted with other groups, modifying the polymer’s characteristics.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent degradation of the polymer.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired modifications.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of catalysts like Lewis acids.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids and alcohols, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenenitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization mechanisms.

Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.

Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent mechanical and chemical properties.

Mechanism of Action

The polymer exerts its effects through various mechanisms, depending on its application. In drug delivery systems, for example, the polymer matrix can encapsulate active pharmaceutical ingredients, releasing them in a controlled manner. The molecular targets and pathways involved include:

Encapsulation and Release: The polymer matrix encapsulates the drug molecules, protecting them from degradation and releasing them over time.

Biocompatibility: The polymer’s biocompatible nature ensures minimal adverse reactions when used in medical applications.

Comparison with Similar Compounds

Similar Compounds

Poly(methyl methacrylate): Known for its optical clarity and used in applications like lenses and displays.

Poly(butyl acrylate): Offers excellent flexibility and is used in adhesives and sealants.

Poly(styrene): Known for its rigidity and used in packaging and insulation materials.

Uniqueness

The unique combination of monomers in 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenenitrile results in a polymer with a balance of flexibility, strength, and chemical resistance. This makes it suitable for applications that require a combination of these properties, setting it apart from other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.